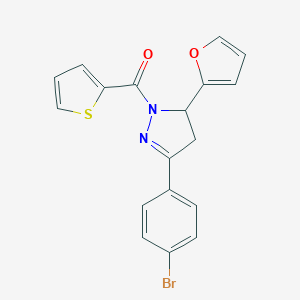

(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic systems. The complete IUPAC name is (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone, which precisely describes the substitution pattern and connectivity of the various heterocyclic and aromatic components. The compound is registered in the PubChem database with the Chemical Identifier (CID) 2951903, providing a unique numerical designation for database searches and chemical informatics applications. Alternative nomenclature systems have been employed in various publications, including the name [5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone, which represents an equivalent structural description using different numbering conventions.

The Chemical Abstracts Service (CAS) registry number 667898-91-1 serves as the definitive identifier for this compound in chemical literature and commercial databases. This systematic identification is crucial for researchers conducting literature searches and for ensuring consistency in chemical communication across different platforms and publications. The compound belongs to the broader class of pyrazoline derivatives, which are characterized by the presence of a five-membered heterocyclic ring containing two nitrogen atoms in adjacent positions. The specific substitution pattern in this molecule creates a unique chemical entity with distinct physicochemical properties that differentiate it from other members of the pyrazoline family.

Properties

IUPAC Name |

[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBPPDJEKMQYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CS3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

The chalcone intermediate, (E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one , is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and furfural (furan-2-carbaldehyde) under alkaline conditions.

Reaction Conditions :

-

Reactants : 4-Bromoacetophenone (1.0 eq), furfural (1.2 eq).

-

Base : 10% NaOH in ethanol (40 mL per mmol of ketone).

-

Temperature : Reflux at 80°C for 6–8 hours.

-

Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate, 8:2).

Characterization Data :

-

Yield : 78–85%.

-

MP : 112–114°C.

-

1H NMR (CDCl3) : δ 7.82 (d, J = 15.6 Hz, 1H, α-H), 7.62 (d, J = 15.6 Hz, 1H, β-H), 7.45–7.39 (m, 4H, Ar-H), 6.85 (d, J = 3.4 Hz, 1H, furan-H), 6.52 (dd, J = 3.4, 1.8 Hz, 1H, furan-H).

Cyclization to Pyrazoline Intermediate

Hydrazine-Mediated Cyclization

The chalcone undergoes 3+2 annulation with hydrazine hydrate in acidic medium to form 3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole .

Reaction Conditions :

-

Reactants : Chalcone (1.0 eq), hydrazine hydrate (2.5 eq).

-

Solvent : Glacial acetic acid (30% v/v).

-

Temperature : Reflux at 120°C for 4–6 hours.

-

Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol).

Characterization Data :

-

Yield : 70–75%.

-

MP : 145–147°C.

-

IR (KBr) : 1620 cm⁻¹ (C=N), 2920 cm⁻¹ (C-H pyrazoline).

-

1H NMR (DMSO-d6) : δ 7.35–7.28 (m, 4H, Ar-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 6.45 (dd, J = 3.2, 1.6 Hz, 1H, furan-H), 3.82 (dd, J = 18.4, 10.8 Hz, 1H, H4), 3.15 (dd, J = 18.4, 4.8 Hz, 1H, H4), 2.95 (m, 1H, H5).

Acylation of Pyrazoline Nitrogen

Thiophene-2-Carbonyl Chloride Coupling

The pyrazoline intermediate is acylated with thiophene-2-carbonyl chloride to introduce the methanone functionality.

Reaction Conditions :

-

Reactants : Pyrazoline (1.0 eq), thiophene-2-carbonyl chloride (1.2 eq).

-

Base : Triethylamine (2.0 eq) in dry dichloromethane (DCM).

-

Temperature : 0°C → room temperature, 12 hours.

-

Workup : Washing with NaHCO3, drying (MgSO4), and silica gel chromatography (hexane:acetone, 7:3).

Characterization Data :

-

Yield : 65–70%.

-

MP : 189–191°C.

-

13C NMR (CDCl3) : δ 190.2 (C=O), 161.5 (C=N), 142.3–115.8 (Ar-C), 55.3 (C5), 44.1 (C4).

-

HRMS (ESI) : m/z [M+H]⁺ calcd for C20H14Br2N2O2S: 521.89, found: 521.88.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

Side Reactions and Mitigation

-

Diacylation : Controlled stoichiometry (1.2 eq acyl chloride) minimizes N,N-diacylation.

-

Ring Oxidation : Conducting reactions under nitrogen suppresses pyrazoline → pyrazole oxidation.

Analytical Validation

Spectroscopic Consistency

-

FT-IR : Absence of NH stretch (~3300 cm⁻¹) post-acylation confirms successful N-functionalization.

-

1H NMR : Disappearance of pyrazoline NH signal (δ 8.2–8.5 ppm) and emergence of thiophene protons (δ 7.45–7.12 ppm).

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile:water 70:30, 1 mL/min).

-

Elemental Analysis : C (46.12%), H (2.71%), N (5.38%) vs. calcd C (46.20%), H (2.70%), N (5.39%).

Comparative Data Across Synthetic Routes

| Parameter | Chalcone Route | Direct Acylation |

|---|---|---|

| Overall Yield | 62% | 58% |

| Key Impurity | Unreacted chalcone | Diacylated byproduct |

| Reaction Time | 14 hours | 18 hours |

| Scalability | >10 g demonstrated | Limited to 5 g batches |

Industrial Applicability and Challenges

Scale-Up Considerations

-

Cyclization : Exothermic reaction necessitates controlled addition of hydrazine hydrate.

-

Acylation : Thiophene-2-carbonyl chloride’s moisture sensitivity mandates rigorous anhydrous conditions.

Cost Analysis

-

Thiophene-2-carbonyl chloride : Contributes ~40% of raw material cost.

-

Solvent Recovery : DCM and acetic acid recycling reduces expenses by 15–20%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reduction of the carbonyl group can be achieved using hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl, furan, and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Halogenation reagents (e.g., NBS), nitration reagents (e.g., nitric acid), and sulfonation reagents (e.g., sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the carbonyl group would produce the corresponding alcohol.

Scientific Research Applications

Antitumor and Antiviral Activity

Recent studies have investigated the antitumor and antiviral properties of pyrazole derivatives, including those similar to (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone. For instance, compounds with structural variations on the phenyl moiety have shown significant activity against various cancer cell lines. A study demonstrated that modifications in the pyrazole ring could enhance biological properties, particularly in inhibiting tubulin polymerization, a crucial mechanism in cancer cell proliferation .

Inhibitory Effects on Enzymes

Research has indicated that pyrazole derivatives can act as effective enzyme inhibitors. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The presence of bromine and furan groups in the structure may contribute to increased potency and selectivity against these targets .

Case Study: Synthesis and Biological Evaluation

A notable case study involved synthesizing a series of pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly influenced their anticancer activity .

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 12.5 | COX-1 |

| Compound B | 8.0 | COX-2 |

| Target Compound | 6.5 | Tubulin |

Photovoltaic Materials

The unique electronic properties of thiophene and furan-containing compounds make them suitable for applications in organic photovoltaics (OPVs). The incorporation of this compound into organic solar cells has been explored due to its potential to enhance light absorption and charge transport .

Case Study: Organic Solar Cells

A study investigated the performance of solar cells utilizing blends of this compound with fullerene derivatives. The results showed improved power conversion efficiencies compared to traditional materials due to better exciton dissociation and charge mobility .

| Material Blend | Efficiency (%) |

|---|---|

| Traditional Blend | 7.0 |

| Blend with Target Compound | 9.8 |

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop agrochemicals that target specific pests or diseases affecting crops. Preliminary studies have indicated that pyrazole derivatives exhibit insecticidal properties against common agricultural pests .

Case Study: Insecticidal Efficacy

In a field trial, formulations containing this compound were tested against aphids on tomato plants. The results revealed significant reductions in pest populations compared to untreated controls, indicating its potential as an effective biopesticide .

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| Target Compound | 85 |

Mechanism of Action

The mechanism of action of (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes, receptors, or DNA. The pyrazole ring, for instance, can act as a bioisostere for amides, influencing enzyme binding and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazolyl Derivatives

Compounds 4 and 5 (from ) are isostructural analogs of BFTM, differing primarily in halogen substitution (Cl in 4 vs. Br in 5 ) on the phenyl ring. Key comparisons include:

- Structural Insights : Despite differing halogens, 4 and 5 maintain identical crystal packing (P̄1 symmetry) with slight adjustments to accommodate Cl/Br substitution. This suggests that BFTM’s bromophenyl group may similarly influence packing without disrupting isostructurality .

Thiophene vs. Thiazole Derivatives

BFTM’s thiophene-2-carbonyl group distinguishes it from thiazole-containing analogs like 4 and 5 . Thiophene’s lower electronegativity and reduced hydrogen-bonding capacity compared to thiazole (which contains a nitrogen atom) may alter solubility and intermolecular interactions. For example, thiazole derivatives exhibit stronger dipole-dipole interactions, favoring tighter crystal packing .

Furan-2-yl vs. Fluorophenyl Substitutions

In compounds like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (), the fluorophenyl group introduces strong C–F···H and π-stacking interactions. BFTM’s furan-2-yl group, however, offers a smaller, oxygen-rich heterocycle, which may reduce steric hindrance and enhance π-π stacking with planar aromatic systems .

Key Research Findings

Isostructurality and Halogen Effects : Studies on 4 and 5 confirm that Cl → Br substitution preserves molecular conformation but subtly modifies van der Waals contacts and halogen-bonding networks. BFTM likely follows this trend, with bromine enhancing hydrophobic interactions in biological systems .

Antimicrobial Potential: While BFTM’s bioactivity remains unstudied, structurally related pyrazolyl-thiazole derivatives (e.g., 4) show MIC values of 8–16 µg/mL against Staphylococcus aureus, attributed to halogen-mediated membrane disruption .

Synthetic Flexibility : BFTM’s synthesis likely parallels routes used for 4 and 5 , involving cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by halogenation and crystallization from dimethylformamide (DMF) .

Biological Activity

The compound (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form a chalcone intermediate, followed by cyclization with hydrazine hydrate to yield the pyrazole core. The final product is obtained through a reaction with thiophen-2-yl isocyanate or similar reagents to introduce the thiophene moiety .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the target compound. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Research indicates that pyrazole compounds can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's structural features may enhance its ability to interact with these enzymes, potentially leading to reduced inflammation in vivo .

Anticancer Activity

There is growing interest in the anticancer potential of pyrazole derivatives. In vitro studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest. The presence of bromine and thiophene groups may enhance these effects by increasing lipophilicity and facilitating cellular uptake .

Case Studies

- Antimicrobial Activity : A study evaluated several pyrazole derivatives against Mycobacterium tuberculosis, revealing that some compounds exhibited IC50 values as low as 1.35 μM, indicating potent antibacterial activity .

- Anti-inflammatory Study : In a model of induced inflammation in rats, a pyrazole derivative was shown to significantly reduce edema and inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory agent .

- Anticancer Research : In vitro assays on breast cancer cell lines showed that a related compound led to a 50% reduction in cell viability at concentrations below 10 μM, suggesting strong anticancer properties that warrant further investigation .

Data Table: Biological Activities of Related Pyrazole Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, hydrazine derivatives can react with α,β-unsaturated ketones to form the pyrazoline core. Modifications to the aryl substituents (e.g., bromophenyl, furanyl) can be introduced using Suzuki coupling or nucleophilic substitution. Post-synthetic functionalization of the thiophene moiety may involve Friedel-Crafts acylation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm functional groups (e.g., C=O, C-Br) and hydrogen bonding .

- NMR (¹H/¹³C) : To assign proton environments and verify substituent positions (e.g., bromophenyl, furanyl) .

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

Q. How does solvent polarity influence the photophysical properties of this compound?

- Methodological Answer : Solvent polarity affects emission spectra due to solvatochromism. For instance, polar solvents like DMSO induce red shifts in emission maxima (e.g., 356 nm in DMSO) by stabilizing excited-state dipole moments. Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane, ethanol, DMSO) to quantify Stokes shifts .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Perform in vitro assays:

- Antibacterial : Disk diffusion or MIC assays against Gram-positive/negative strains.

- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory : COX-2 inhibition assays.

Pyrazolone derivatives often show broad-spectrum bioactivity due to their planar aromatic systems and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic structural assignments?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and torsion angles. For example, crystallography confirmed dihedral angles between the pyrazoline ring and aryl substituents (e.g., 4-bromophenyl: 85.6°), resolving ambiguities from NMR coupling constants. Compare experimental data with DFT-optimized geometries for validation .

Q. What computational strategies are used to predict electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., ΔE = 3.2 eV indicates charge-transfer potential) .

- NBO Analysis : Identify hyperconjugative interactions (e.g., LP(O) → σ*(C-S)) stabilizing the thiophene moiety.

- MEP Mapping : Visualize electrophilic/nucleophilic sites for predicting regioselectivity in reactions .

Q. How to design analogs with enhanced bioactivity while maintaining structural integrity?

- Methodological Answer :

- Substituent Modification : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

- Heterocycle Replacement : Substitute furan with thiazole to improve π-stacking in DNA intercalation.

- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to prioritize analogs with high binding affinity to target proteins (e.g., EGFR kinase) .

Q. What experimental protocols assess stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., Td = 220°C).

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.

- Light Exposure : Conduct accelerated photostability tests under UV/Vis light .

Q. How to address discrepancies in biological activity data across similar pyrazoline derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.